5,7-Dibromoquinolin-3-amine
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Overview
Description
5,7-Dibromoquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of bromine atoms at positions 5 and 7, along with an amine group at position 3, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinolin-3-amine typically involves the bromination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform, which yields 5,7-dibromo-8-hydroxyquinoline. This intermediate can then be converted to this compound through further chemical modifications .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
5,7-Dibromoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Similar in structure but with a hydroxyl group at position 8.
Quinoline-8-amine: Another quinoline derivative with an amine group at position 8.
5,7-Dichloroquinolin-3-amine: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 5,7-Dibromoquinolin-3-amine is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H6Br2N2 |
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Molecular Weight |
301.96 g/mol |
IUPAC Name |
5,7-dibromoquinolin-3-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2 |
InChI Key |
YHSKDWHWFFXVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)Br)Br |
Origin of Product |
United States |
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